molecular formula C22H18N2O4S2 B2443209 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylsulfonyl)benzamide CAS No. 946349-58-2

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylsulfonyl)benzamide

Cat. No. B2443209
CAS RN: 946349-58-2
M. Wt: 438.52
InChI Key: DLNGWTGWVNQGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylsulfonyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit the activity of the transcription factor NF-κB. This molecule has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the role of NF-κB in various biological processes.

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Antimicrobial and Antifungal Action : Research has indicated that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including similar compounds to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylsulfonyl)benzamide, have shown sensitivity to both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans. One compound demonstrated particularly high antimicrobial activity, paving the way for further studies (Sych et al., 2019).

Anticancer Evaluation

  • Anticancer Activity : A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally related to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylsulfonyl)benzamide, were synthesized and evaluated for their anticancer activity against a range of cancer cell lines. The results indicated moderate to excellent anticancer activity, with some compounds exhibiting higher efficacy than the reference drug (Ravinaik et al., 2021).

Antimalarial and Potential COVID-19 Drug Research

  • Antimalarial and COVID-19 Drug Research : Sulfonamide derivatives, structurally similar to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylsulfonyl)benzamide, were examined for their antimalarial activity and characterized for their ADMET properties. These studies indicated promising antimalarial activity and identified one compound with exceptional selectivity index due to the presence of a quinoxaline moiety. Furthermore, molecular docking studies suggested potential binding affinity against SARS-CoV-2 proteins (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-2-30(27,28)16-10-7-14(8-11-16)21(26)23-15-9-12-17(19(25)13-15)22-24-18-5-3-4-6-20(18)29-22/h3-13,25H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNGWTGWVNQGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylsulfonyl)benzamide

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